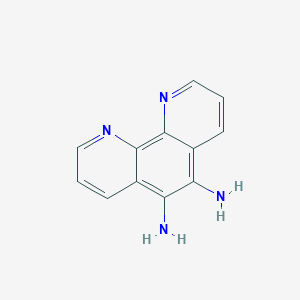

5,6-Diamino-1,10-phenanthroline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5,6-diamino-1,10-phenanthroline has been improved over time to enhance yields and simplify reaction conditions. Bodige and MacDonnell (1997) described a new preparative route that triples the isolated yields found in existing syntheses (67% vs. 22% from 1,10-phenanthroline), utilizing mild reaction conditions and retaining stereochemistry even on chiral metal complexes (Bodige & MacDonnell, 1997).

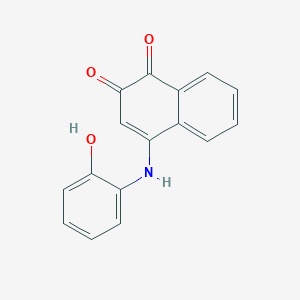

Molecular Structure Analysis

Structural characterization through various spectroscopic techniques, such as MS, HRMS, GC-MS, and multinuclear NMR, along with X-ray diffraction measurements, has provided detailed insights into the molecular structure of 5,6-diamino-1,10-phenanthroline derivatives. These studies have demonstrated the versatility of the compound in forming complex structures with potential applications in materials science and coordination chemistry (Nycz et al., 2019).

Chemical Reactions and Properties

5,6-Diamino-1,10-phenanthroline participates in a variety of chemical reactions, forming complex structures with metals and other organic compounds. Its reactivity has been explored in the synthesis of metal complexes, where it acts as a ligand, demonstrating its utility in creating novel coordination compounds with unique properties (Demirhan, Avcıata, & Gül, 2005).

Physical Properties Analysis

The physical properties of 5,6-diamino-1,10-phenanthroline and its derivatives have been thoroughly investigated through spectroscopic and crystallographic studies. These compounds exhibit interesting luminescent properties and can form stable complexes with transition metals, which are crucial for their applications in sensing, imaging, and catalysis (Accorsi et al., 2009).

Chemical Properties Analysis

The chemical properties of 5,6-diamino-1,10-phenanthroline, particularly its ability to act as a ligand in coordination chemistry, have been extensively studied. Its coordination behavior, electrochemical properties, and interactions with metal ions highlight its versatility as a building block for the synthesis of complex molecules and materials with potential applications in various fields (Moghimi et al., 2003).

Applications De Recherche Scientifique

Application 1: Amperometric Glucose Biosensors

- Summary of Application: 5,6-Diamino-1,10-phenanthroline, also known as 1,10-Phenanthroline-5,6-dione (PD), has been used as an electron transfer mediator for amperometric glucose biosensors .

- Methods of Application: The electrochemical responses of PD-based amperometric glucose biosensors were investigated under varied concentrations of glucose . The PD-modified graphite rod (GR) electrode revealed a current response seven times higher than that of the PQ-modified GR electrode .

- Results or Outcomes: The study showed that PD can be applied as a redox mediator for glucose oxidase and it could be more suitable for a reagent-less biosensor design than PQ .

Application 2: Photo-Stimulated Behavior

- Summary of Application: 5,6-Diamino-1,10-phenanthroline, also known as 1,10-phenanthroline-5,6-diimine (Phendiimine), shows excellent photo-sensitivity against visible light, together with photoluminescence in both water and ethanol .

- Methods of Application: The Phendiimine molecule was synthesized based on an acid catalysed SN2 reaction of 1,10-phenanthroline-5,6-dione and 2-picolylamine in EtOH as a solvent .

- Results or Outcomes: The Phendiimine molecule showed electrochemical activity with Fe electrode in ethanol and H2SO4 solution . It also demonstrated solvatochromism behavior of the molecule .

Application 3: Preparation of Homo- and Heterometallic Complexes

- Summary of Application: 5,6-Diamino-1,10-phenanthroline, also known as 1,10-Phenanthroline-5,6-dione, may be used in the preparation of homo- and heterometallic complexes with early transition metal ions .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: Organic Rare Earth Europium Luminescent Nylon

- Summary of Application: 5,6-Diamino-1,10-phenanthroline can be used to prepare a highly efficient, high-intensity organic rare earth europium luminescent nylon under UV light irradiation or electro-stimulated conditions .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 5: Aerobic Oxidation of Secondary Amines

- Summary of Application: 5,6-Diamino-1,10-phenanthroline, also known as 1,10-Phenanthroline-5,6-dione, is used as a bifunctional quinone oxidant in conjunction with Zn 2+ catalysts to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 6: Photovoltaic Cells and Photothermal Heaters

- Summary of Application: 5,6-Diamino-1,10-phenanthroline, also known as 1,10-phenanthroline-5,6-diimine (Phendiimine), could revolutionize the medical field, potentially in the design of artificial eyes, increasing the yield of photovoltaic cells through enhanced heat transfer, improving computers and industrial photo-cooling systems .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

1,10-phenanthroline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXMBMNXSPNINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448072 | |

| Record name | 5,6-diamino-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diamino-1,10-phenanthroline | |

CAS RN |

168646-54-6 | |

| Record name | 5,6-Diamino-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168646-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-diamino-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)